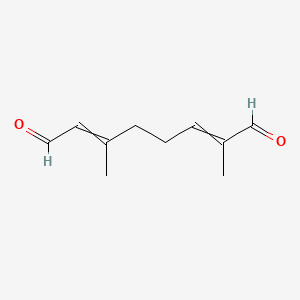![molecular formula C12H13Cl2N3OS B1344414 5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 862655-04-7](/img/structure/B1344414.png)
5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. The presence of the dichlorophenoxy moiety suggests potential for bioactivity, as similar structures have been synthesized and evaluated for various biological properties, including hypolipidemic, anti-inflammatory, and antimicrobial activities .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves the reaction of substituted phenols with various reagents to introduce the triazole ring. For instance, a compound with a similar structure was synthesized by reacting an amino-triazole-thione with dichlorophenoxy acetyl chloride . The synthesis process is crucial as it can affect the yield, purity, and subsequent biological activity of the compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with adjacent substituents, affecting the compound's overall shape and reactivity. For example, in a related compound, the triazole ring forms specific dihedral angles with methyl- and chloro-substituted benzene rings, which could influence its interaction with biological targets . The molecular geometry and electronic distribution are often studied using computational methods, such as density functional theory (DFT), to predict the compound's behavior .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring and the substituents attached to it. The thiol group, in particular, is a reactive site that can engage in the formation of hydrogen bonds and potentially in redox reactions. The presence of the dichlorophenoxy group may also allow for substitution reactions, which can be exploited to synthesize further derivatives with modified biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the solubility in various solvents can be affected by the presence of polar groups or the overall molecular polarity. The crystal structure, as determined by X-ray diffraction, can provide insights into the intermolecular interactions present in the solid state, which can also influence the compound's properties . The biological activities of these compounds are often correlated with their chemical properties, as seen in their antimicrobial and antioxidant potential .
Wissenschaftliche Forschungsanwendungen
Potential Applications in Medicine and Agriculture
Research into similar triazole derivatives has uncovered their potential applications in medicine and agriculture. For instance, a study on the synthesis of triazolo(thiadiazoles and thiadiazines) derivatives, which share a core structure with the compound of interest, found that these compounds exhibited anti-inflammatory and molluscicidal activities, suggesting their utility in pharmaceutical development and pest control (El Shehry et al., 2010).
Antimicrobial Properties
The antimicrobial properties of triazole compounds have been extensively studied, highlighting their significance in the development of new antimicrobial agents. A notable study synthesized novel 1,2,4-triazole derivatives with potential antimicrobial activity, indicating the broad spectrum of biological activities that such compounds can exhibit (Bayrak et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3OS/c1-3-17-11(15-16-12(17)19)7(2)18-10-6-8(13)4-5-9(10)14/h4-7H,3H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNBPDHHRSAYDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)



